2-(4-(4-chlorophenyl)-3-morpholino-1H-pyrazol-1-yl)-N-methyl-N-phenylacetamide
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Overview
Description
The compound appears to be a complex organic molecule with potential biological activity. However, the provided papers do not directly discuss this compound but rather similar structures with potential therapeutic effects. For instance, paper discusses a novel anilidoquinoline derivative with significant antiviral and antiapoptotic effects, which suggests that the compound may also possess biological activities worth exploring.
Synthesis Analysis
While the exact synthesis of 2-(4-(4-chlorophenyl)-3-morpholino-1H-pyrazol-1-yl)-N-methyl-N-phenylacetamide is not detailed in the provided papers, paper describes the synthesis of a related polyheterocyclic compound. This synthesis involves a microwave-assisted one-pot process that includes Ugi-Zhu/aza Diels-Alder cycloaddition/N-acylation/decarboxylation/dehydration steps. This information could be valuable in hypothesizing a potential synthetic route for the compound , considering the structural similarities.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various analytical techniques. For example, the compound in paper was characterized by 1D and 2D NMR, FT-IR, and HRMS. These techniques are crucial for confirming the structure of complex organic molecules and could be applied to the compound to ensure its correct synthesis and to understand its structural features.
Chemical Reactions Analysis
Physical and Chemical Properties Analysis
Scientific Research Applications
Pharmacological Activity and Drug Design
Researchers have explored the pharmacological activities of compounds structurally related to 2-(4-(4-chlorophenyl)-3-morpholino-1H-pyrazol-1-yl)-N-methyl-N-phenylacetamide. For instance, studies on similar pyrazole derivatives have indicated their potential in treating various conditions. One study highlighted the therapeutic effect of a novel anilidoquinoline derivative in treating Japanese encephalitis, showcasing significant antiviral and antiapoptotic effects in vitro and in vivo (Ghosh et al., 2008). This suggests that derivatives of this compound could have potential applications in antiviral research.
Antimicrobial and Antifungal Applications
Compounds with a similar structure have been synthesized and evaluated for their antimicrobial and antifungal properties. For example, a study on novel sulfonamide derivatives demonstrated cytotoxic activity against breast and colon cancer cell lines, indicating the potential for cancer treatment (Ghorab et al., 2015). This highlights the role of structurally related compounds in developing new antimicrobial and anticancer agents.
Material Science and Nonlinear Optical Properties
Research into the nonlinear optical properties of organic crystals, including compounds structurally similar to this compound, has shown promising results for photonic applications. A study conducted by Castro et al. (2017) investigated the nonlinear optical properties of two crystalline acetamides, revealing their potential in optical switches, modulators, and energy applications (Castro et al., 2017).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[4-(4-chlorophenyl)-3-morpholin-4-ylpyrazol-1-yl]-N-methyl-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN4O2/c1-25(19-5-3-2-4-6-19)21(28)16-27-15-20(17-7-9-18(23)10-8-17)22(24-27)26-11-13-29-14-12-26/h2-10,15H,11-14,16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNZNTBDMBMYQET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)CN2C=C(C(=N2)N3CCOCC3)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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